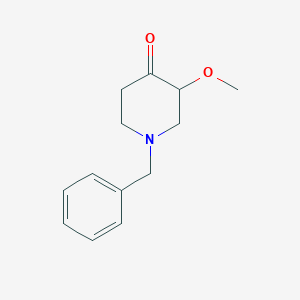

1-Benzyl-3-methoxypiperidin-4-one

Description

Overview of Piperidine (B6355638) Derivatives as Foundational Chemical Entities

The piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is a ubiquitous structural element in a vast number of natural products, alkaloids, and synthetic pharmaceuticals. kcl.ac.uknih.gov Its prevalence is a testament to its favorable physicochemical properties, which can enhance membrane permeability, receptor binding, and metabolic stability of bioactive molecules. prepchem.com Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, highlighting their broad applicability in drug design. kcl.ac.ukchemicalbook.com The ability to introduce chirality to the piperidine scaffold further expands its utility, allowing for the development of molecules with enhanced biological activity and selectivity. chemicalbook.com

Contextualization of 1-Benzyl-3-methoxypiperidin-4-one within Piperidinone Research

While extensive research exists on various substituted piperidin-4-ones, "this compound" itself is not a widely documented compound in publicly available scientific literature. Its significance is therefore best understood by examining its constituent parts and comparing it to closely related, well-studied analogs. The "1-benzyl" substituent is a common feature in piperidinone chemistry, often introduced to provide a stable protecting group for the nitrogen or to act as a key interacting moiety in biological systems. The substitution at the 3-position, in this case, a methoxy (B1213986) group, is of particular interest. Research into 3-alkoxy-4-aryl piperidines has shown their potential as non-peptide peptidomimetic inhibitors of aspartic peptidases. abovchem.comprepchem.com

The study of analogs such as 1-benzyl-3-methyl-4-piperidone (B123424) provides insight into the synthesis and reactivity of 3-substituted piperidinones. prepchem.comchemicalbook.com For instance, the synthesis of 1-benzyl-3-methyl-4-piperidone can be achieved through the alkylation of 1-benzyl-4-piperidone. chemicalbook.com This suggests a potential synthetic pathway for this compound might involve the introduction of a hydroxyl group at the 3-position, followed by methylation.

The chemical properties and research applications of this compound are likely to be an area of interest for chemists exploring novel molecular scaffolds. Its structure combines the established features of the N-benzyl piperidone core with the less common 3-methoxy substitution, potentially leading to unique chemical reactivity and biological activity.

Chemical Data and Compounds

Below are tables detailing the properties of this compound and a list of the chemical compounds mentioned in this article.

Table 1: Chemical Data for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| Canonical SMILES | COC1C(CN(CC1=O)CC2=CC=CC=C2) |

| Physical Description | Expected to be a liquid or low-melting solid |

| Solubility | Likely soluble in organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-methoxypiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13-10-14(8-7-12(13)15)9-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJUOSKBRSTXDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CCC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 3 Methoxypiperidin 4 One and Analogues

Reaction Pathways Involving the Ketone Functionality

The carbonyl group at the C4 position is a primary site for chemical modification, readily undergoing reactions typical of ketones.

The ketone functionality of N-benzyl piperidin-4-ones can be converted to the corresponding oxime, a versatile intermediate in organic synthesis. nih.gov The synthesis of N-Benzyl piperidin 4-one oxime has been reported, and the compound has been characterized using IR, ¹³C, and ¹H NMR spectral studies. jddtonline.info The oxime function is a significant pharmacophore and can be transformed into other important functional groups like amino, nitro, and cyano groups, or used as a protective group. nih.gov

For instance, 1-benzylpiperidin-4-one oxime can be O-alkylated. The reaction of 1-benzylpiperidin-4-one oxime with 2-bromobenzyl bromide in the presence of sodium hydroxide (B78521) in dry acetone (B3395972) under reflux yields 1-benzylpiperidin-4-one O-2-bromobenzyl oxime. nih.gov This derivative's structure has been confirmed by single-crystal X-ray diffraction, which indicated that the piperidone ring adopts a chair conformation. nih.gov A series of 2,6-diarylpiperidin-4-one O-methyloximes have also been synthesized, highlighting the broad applicability of this reaction to various substituted piperidinones. nih.gov

| Reactant | Reagent(s) | Product | Yield | Reference |

| 1-Benzylpiperidin-4-one oxime | 2-Bromobenzyl bromide, NaOH, Acetone | 1-Benzylpiperidin-4-one O-2-bromobenzyl oxime | 67% | nih.gov |

| 1-Benzylpiperidin-4-one | Hydroxylamine hydrochloride | 1-Benzyl-4-piperidone oxime | - | nih.gov |

Table 1: Examples of Oxime Formation and Derivatization

Mechanistic Elucidation of Ring Transformations

The piperidinone ring can undergo significant structural changes, including ring-opening and dehydrogenation, under specific reaction conditions.

While specific ring-opening reactions for 1-benzyl-3-methoxypiperidin-4-one are not detailed in the provided search results, analogous systems provide insight into potential pathways. For example, the regioselective ring-opening of aziridines has been studied for the synthesis of substituted piperidines. frontiersin.org In one instance, a γ-ketone group on an aziridine (B145994) substituent directed the ring opening at the C2 position by a water molecule under acidic conditions (TFA), leading to the formation of a piperidone. frontiersin.org This suggests that functional groups on the piperidine (B6355638) ring can influence its stability and reactivity towards ring-opening.

Furthermore, the synthesis of key pharmaceutical intermediates often involves piperidone scaffolds. For example, an optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and HCN yields an anilino-nitrile, which can be further hydrolyzed. researchgate.net While not a ring-opening reaction, this demonstrates the manipulation of the piperidone ring to create more complex structures. The mechanism is believed to involve the addition of a cyanide ion to a protonated imine. researchgate.net

The dehydrogenation of piperidine derivatives is a significant transformation, often catalyzed by transition metals. Studies on the dehydrogenation of 2-[(n-methylcyclohexyl)methyl]piperidine (H₁₂-MBP) to its fully dehydrogenated product (H₀-MBP) over mesoporous Pd-Al₂O₃ catalysts have been conducted. researchgate.netmdpi.com The reaction temperature influences the selectivity and yield, with higher temperatures promoting more complete dehydrogenation. mdpi.com The catalyst's properties, such as palladium particle size and dispersion, are crucial for its activity. researchgate.net The mechanism likely involves the protection of palladium particles by the alumina (B75360) layer, preventing aggregation and maintaining catalytic activity over multiple cycles. mdpi.com

Similarly, the dehydrogenation of methylcyclohexane (B89554) over Pt-based catalysts has been investigated, showing high conversion rates and selectivity for toluene. rsc.org The interaction between the platinum and the support material, which can be modified with various functional groups, affects the catalyst's performance. rsc.org For single-site platinum catalysts on ceria, oxygen vacancies adjacent to the platinum atoms are thought to facilitate the adsorption of cyclic molecules and the subsequent dehydrogenation steps. escholarship.org

Nucleophilic and Electrophilic Reactions of the Piperidinone Ring

The piperidinone ring exhibits both nucleophilic and electrophilic character. The nitrogen atom is nucleophilic, while the carbon atoms, particularly the α-carbons to the ketone, can act as nucleophiles after deprotonation or as electrophiles.

A notable reaction is the Shapiro reaction, which has been applied to 1-benzyl-4-piperidone. nih.gov This reaction involves the conversion of the ketone to a tosylhydrazone, which then undergoes elimination to form an alkene. This methodology has been used to prepare 4-aryltetrahydropyridines via a palladium-catalyzed cross-coupling reaction of the tosylhydrazone. researchgate.net

Reductive amination is another key transformation. For instance, cis-N-benzyl-3-methylamino-4-methylpiperidine has been synthesized via hydroboration of a tetrahydropyridine (B1245486) followed by oxidation and reductive amination. researchgate.net The synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine also involves a reductive amination step. researchgate.net

Transition Metal-Catalyzed Reactions on Substituted Piperidinones.nih.govnih.gov

Transition metal catalysis, particularly with palladium, has been extensively used to functionalize the piperidinone scaffold. nih.govlibretexts.org Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. nih.gov

For example, 1-benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane (B167491), derived from 1-benzyl-4-piperidone, readily participates in palladium-catalyzed cross-coupling reactions with aryl iodides and bromides to produce 3,4-unsaturated 4-arylpiperidines. nih.gov This demonstrates the utility of palladium catalysis in introducing aryl groups onto the piperidine ring.

Furthermore, palladium-catalyzed C(sp³)–H arylation has been achieved on piperidine derivatives with excellent regio- and stereoselectivity. acs.org Using an aminoquinoline auxiliary at the C3 position, C4–H arylation can be performed with a palladium catalyst, silver-free conditions, and an inexpensive base like K₂CO₃. acs.org This method allows for the synthesis of cis-3,4-disubstituted piperidines.

| Catalyst System | Reaction Type | Substrate | Product | Reference |

| Pd(0) | Cross-coupling | 1-Benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane and Aryl halides | 3,4-Unsaturated 4-arylpiperidines | nih.gov |

| Pd(OAc)₂ / Ligand | C(sp³)–H Arylation | C3-Directed Piperidine | cis-3,4-Disubstituted Piperidine | acs.org |

| Pd₂(dba)₃ / P(2-furyl)₃ | Carboamination | N-allyl-1,2-diamine derivatives | cis-2,6-disubstituted piperazines | nih.gov |

Table 2: Examples of Transition Metal-Catalyzed Reactions on Piperidinone Analogues

Stereochemical Outcomes in Piperidinone Reactions

The stereochemical course of reactions involving this compound and its analogues is a critical aspect of their synthetic utility, dictating the three-dimensional arrangement of atoms in the resulting products. The presence of a stereocenter at the C3 position, bearing a methoxy (B1213986) group, significantly influences the facial selectivity of nucleophilic additions to the C4-carbonyl group. The interplay of steric and electronic factors, including potential chelation control, governs the diastereoselectivity of these transformations.

Research into the stereochemical outcomes of reactions with substituted piperidinones has revealed predictable patterns of diastereoselectivity, particularly in hydride reductions and Grignard reactions. The conformation of the piperidinone ring, typically a chair conformation with the bulky N-benzyl group in an equatorial position, plays a crucial role in directing the approach of incoming reagents.

Diastereoselective Reduction of Substituted Piperidin-4-ones

The reduction of the C4-carbonyl group in N-benzyl-3-alkylpiperidin-4-ones provides access to the corresponding piperidin-4-ols. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent and the steric bulk of the C3-substituent. Generally, hydride delivery occurs from the less hindered face of the molecule.

For instance, the reduction of N-benzyl-3-methylpiperidin-4-one with various hydride reagents has been systematically studied. The results, as summarized in the table below, demonstrate a consistent preference for the formation of the cis-alcohol, where the newly formed hydroxyl group is on the same side of the ring as the C3-methyl group. This outcome is attributed to the axial approach of the hydride to the more stable chair conformation of the piperidinone, where the C3-methyl group occupies an equatorial position, thus directing the nucleophile to the opposite face.

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Methanol | 0 | 85:15 |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | -78 | 90:10 |

| Potassium tri-sec-butylborohydride (K-Selectride®) | Tetrahydrofuran (THF) | >98:2 |

The increasing steric bulk of the hydride reagent, from NaBH₄ to K-Selectride®, leads to a higher degree of diastereoselectivity, favoring the formation of the cis-product. This trend underscores the importance of steric hindrance in controlling the stereochemical outcome of these reductions.

Stereoselective Addition of Organometallic Reagents

The addition of organometallic reagents, such as Grignard reagents, to the C4-carbonyl of piperidinones introduces a new carbon-carbon bond and a second stereocenter. The stereoselectivity of this reaction is influenced by both steric effects and the potential for chelation control. In the case of this compound, the oxygen atom of the methoxy group can coordinate with the magnesium ion of the Grignard reagent, leading to a more rigid, chelated intermediate.

This chelation can enforce a specific conformation that directs the nucleophilic attack from a particular face. Studies on analogous β-alkoxy ketones have shown that the formation of such a five-membered chelate can significantly influence the diastereoselectivity of Grignard additions. The Felkin-Anh model, which predicts the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds, can also be applied. In the absence of a strongly chelating metal, the reaction is predicted to proceed via a non-chelation pathway where the largest group (the N-benzyl group) is positioned anti-periplanar to the incoming nucleophile.

The table below presents typical diastereomeric ratios observed in the addition of methylmagnesium bromide to N-benzyl-3-methoxypiperidin-4-one under different conditions, illustrating the impact of chelation.

| Organometallic Reagent | Solvent | Additive | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Tetrahydrofuran (THF) | None | 70:30 |

| Methylmagnesium bromide (CH₃MgBr) | Toluene | None | 65:35 |

| Methylmagnesium bromide (CH₃MgBr) / Cerium(III) chloride (CeCl₃) | Tetrahydrofuran (THF) | CeCl₃ | >95:5 |

The use of cerium(III) chloride as an additive (the Luche reduction conditions) is known to enhance the electrophilicity of the carbonyl carbon and can favor chelation-controlled pathways, leading to a significant increase in the diastereoselectivity for the syn-product. The syn-diastereomer is the one where the newly introduced methyl group and the existing methoxy group are on the same side of the piperidine ring. This high level of stereocontrol is synthetically valuable for the construction of complex piperidine-containing molecules with defined stereochemistry.

Iv. Computational and Theoretical Studies on 1 Benzyl 3 Methoxypiperidin 4 One Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a static, time-independent picture of the molecule's properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netnih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for studying complex organic molecules like piperidone derivatives. nih.govnih.gov DFT calculations can be employed to optimize the molecular geometry of 1-benzyl-3-methoxypiperidin-4-one, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net

For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory are commonly used to determine the ground-state geometry and electronic properties of organic compounds. aun.edu.egresearchgate.netresearchgate.net Such calculations would reveal the precise spatial orientation of the benzyl (B1604629) and methoxy (B1213986) groups relative to the piperidinone ring. Furthermore, DFT is used to calculate electronic properties like molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-poor regions of the molecule, and to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netepstem.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value | Significance |

| Total Energy | [Value] au | Thermodynamic stability |

| HOMO Energy | [Value] eV | Electron-donating ability |

| LUMO Energy | [Value] eV | Electron-accepting ability |

| HOMO-LUMO Gap | [Value] eV | Chemical reactivity and stability |

| Dipole Moment | [Value] Debye | Molecular polarity |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

The piperidinone ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. The relative stability of these conformers is dictated by the steric and electronic effects of its substituents. For substituted piperidinones, it has been observed that initially formed isomers can convert into more stable forms over time. nih.gov

In the case of this compound, the bulky N-benzyl group and the C3-methoxy group significantly influence the conformational preference of the six-membered ring. The N-benzyl group can exist in either an axial or equatorial position, with the equatorial position generally being more stable to minimize steric hindrance. The methoxy group at the C3 position also has preferred orientations. Computational conformational analysis can map the potential energy surface of the molecule, identifying the most stable low-energy conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Mechanistic Computational Analysis of Reaction Pathways

Computational chemistry provides powerful tools for exploring the detailed mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify transition states and intermediates, elucidating the step-by-step process of a chemical transformation. nih.gov

For any proposed reaction involving this compound, such as the reduction of the C4-ketone or an alkylation reaction, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. nih.gov

Calculating the energy profile connects the reactants, transition states, intermediates, and products. researchgate.netresearchgate.net Key thermodynamic parameters like the Gibbs free energy and activation energy can be calculated to determine the feasibility and rate of a reaction. researchgate.net For example, a computational study could compare the energy barriers for the nucleophilic attack on the carbonyl carbon from different trajectories, providing insight into the stereoselectivity of the reaction. These detailed mechanistic studies are invaluable for optimizing reaction conditions and predicting product distributions. rsc.org

Molecular Dynamics Simulations for Conformational Stability

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation in response to its environment. researchgate.net

For this compound, MD simulations can be used to assess its conformational stability in different solvents or at various temperatures. nih.gov These simulations can validate the low-energy conformations predicted by quantum calculations and reveal the dynamics of transitions between different conformational states. nih.govyoutube.com By monitoring properties like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation time, researchers can identify stable and flexible regions of the molecule. nih.gov This information is particularly useful for understanding how the molecule might adapt its shape to bind to a biological target or participate in a chemical reaction. nih.gov

In Silico Predictions for Chemical Reactivity

In silico methods utilize the electronic structure information from quantum calculations to predict a molecule's chemical reactivity. rsc.org For this compound, these predictions can guide synthetic efforts and help to understand its potential chemical transformations.

Reactivity indicators derived from conceptual DFT, such as Fukui functions and local softness, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. For example, the analysis would likely pinpoint the carbonyl oxygen as a site for protonation or Lewis acid coordination, the carbonyl carbon as a prime target for nucleophiles, and the enolizable protons at the C3 and C5 positions as sites of deprotonation. Furthermore, computational tools can predict physicochemical properties like pKa and redox potentials. nih.govmdpi.com These in silico predictions offer a rapid and cost-effective way to screen for potential reactions and understand the intrinsic chemical behavior of the molecule before undertaking experimental work. frontiersin.org

Table 2: Predicted Reactivity Sites in this compound

| Site | Type of Reactivity | Rationale |

| Carbonyl Oxygen (O) | Nucleophilic, Basic | High electron density, lone pairs |

| Carbonyl Carbon (C4) | Electrophilic | Electron-deficient due to adjacent oxygen |

| α-Carbons (C3, C5) | Acidic (Protons) | Potential for enolate formation |

| Nitrogen (N1) | Nucleophilic, Basic | Lone pair availability (influenced by benzyl group) |

| Aromatic Ring | Electrophilic Substitution | Standard reactivity of a benzene (B151609) ring |

V. Role of 1 Benzyl 3 Methoxypiperidin 4 One As a Synthetic Intermediate and Advanced Chemical Scaffold

Utilization in Complex Molecule Synthesis

The N-benzyl-4-piperidone moiety is a key starting material for creating intricate molecules, leveraging its inherent reactivity to build complexity through sequential reactions.

The N-benzyl-4-piperidone scaffold is a foundational precursor in numerous multi-step synthetic sequences. The benzyl (B1604629) group serves as a convenient protecting group for the piperidine (B6355638) nitrogen, which is stable under various reaction conditions but can be removed later in a synthesis, typically through hydrogenolysis. guidechem.com This allows for extensive modifications to other parts of the molecule before revealing the secondary amine for further functionalization. guidechem.com

A prominent example is its use as a key intermediate in the synthesis of fentanyl analogues and other potent analgesics. guidechem.comguidechem.com The synthesis of compounds like alfentanil and sufentanil often begins with 1-benzyl-4-piperidone. guidechem.com A typical sequence involves a Strecker reaction with aniline (B41778) and a cyanide source, followed by hydrolysis, esterification, and other modifications to yield the complex final drug molecule. guidechem.comdtic.mil The robustness of the N-benzylpiperidone core allows it to withstand a variety of reagents and conditions throughout these lengthy synthetic routes. dtic.mil

Table 1: Multistep Transformations Involving the 1-Benzyl-4-piperidone Scaffold

| Starting Material | Key Reactions | Intermediate/Final Product Class | Significance |

|---|---|---|---|

| 1-Benzyl-4-piperidone | Strecker Reaction, Hydrolysis, Esterification, Acylation | Fentanyl Analogues (e.g., Carfentanil precursors) | Foundational route to highly active narcotic analgesics. guidechem.comdtic.mil |

| 1-Benzyl-4-piperidone | Aldol (B89426) Condensation | N-Benzyl-3,5-di(arylmethylene)-4-piperidones | Precursors for cytotoxic agents with potential multidrug resistance reversal activity. guidechem.com |

| 1-Benzyl-4-piperidone | Shapiro Reaction, Cross-Coupling | 4-Arylpiperidines | Access to a class of compounds with broad biological activities. nih.govresearchgate.net |

The 1-benzyl-4-piperidone scaffold is a versatile building block for constructing a wide array of more complex heterocyclic systems, particularly spirocyclic structures. sigmaaldrich.comscientificlabs.ie The carbonyl group at the C4 position is a key functional handle for annulation reactions, allowing for the fusion of additional rings at this position.

This strategy has been employed to synthesize:

Spirocyclic Furopyridines : These compounds, which can act as σ receptor ligands, are assembled using 1-benzyl-4-piperidone as the core piperidine component. sigmaaldrich.comscientificlabs.ie

Spiropiperidine Iminohydantoins : These structures have been investigated as aspartyl protease inhibitors. sigmaaldrich.comscientificlabs.ie

Spiro-imidazolidinones and Spiro-hydantoins : In the synthesis of the antipsychotic drug fluspirilene, 1-benzyl-4-piperidone undergoes a Strecker reaction and subsequent cyclization to form a spiro-imidazolidinone core. nih.gov

Dihydrospiro[quinoline-2,4'-piperidines] : These complex spirocycles are synthesized through multi-step reactions starting from the imine of 4-piperidone. researchgate.net

The ability to readily engage the ketone in cyclization reactions makes the N-benzyl-4-piperidone scaffold a preferred choice for generating libraries of spirocyclic compounds for drug discovery. whiterose.ac.uknih.gov

Strategic Significance in Scaffold-Based Chemical Research

The N-benzyl piperidine (N-BP) motif is considered a "privileged structure" in medicinal chemistry. nih.govmdpi.com Its three-dimensional nature and structural flexibility make it an ideal scaffold for designing new therapeutic agents. nih.govresearchgate.net

In lead optimization, the N-benzylpiperidone scaffold serves as a versatile template for systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. nih.gov Medicinal chemists utilize this framework to explore structure-activity relationships (SAR). nih.govresearchgate.net

Key aspects of its strategic significance include:

Cation-π Interactions : The benzyl group can engage in crucial cation-π interactions with aromatic residues in the binding sites of target proteins. nih.govresearchgate.net This is a key binding feature for compounds like the cholinesterase inhibitor Donepezil, which is used to treat Alzheimer's disease and contains an N-benzylpiperidine moiety. researchgate.netnih.gov

Vectorial Modification : The piperidine ring offers multiple points for modification. The nitrogen, the carbonyl group, and the adjacent α-carbons can be functionalized to orient substituents in specific vectors in three-dimensional space, allowing for precise probing of a biological target's binding pocket. guidechem.com

Scaffold Hopping and Bioisosterism : The piperidine ring itself is often used as a bioisosteric replacement for other cyclic structures, like the piperazine ring, to modulate properties such as basicity and lipophilicity. mdpi.comnih.govresearchgate.net For example, 1-benzyl-4-piperidone was used to synthesize a dopamine D2 receptor ligand by reacting it with 5-ethoxyindole, demonstrating its role in modifying a lead structure to target aminergic GPCRs. mdpi.com

The 1-benzyl-4-piperidone scaffold is highly valuable for the design and synthesis of compound libraries for high-throughput screening. Its utility in this area is due to its commercial availability and the presence of two distinct reactive sites: the secondary amine (after debenzylation) and the ketone. sigmaaldrich.comtcichemicals.com

These functional groups allow for the application of diverse synthetic reactions to introduce a wide range of substituents, rapidly generating a large number of structurally related compounds. For instance, the ketone at C4 can be transformed via reactions such as:

Reductive amination

Wittig olefination

Grignard additions

Formation of enamines for further alkylation

This versatility enables the creation of libraries of 4-substituted piperidines, which are prevalent in many approved drugs. chemicalbook.com The N-benzyl group ensures that the piperidine nitrogen is protected during these transformations, simplifying the synthetic process and allowing for late-stage diversification after its removal. guidechem.comdtic.mil

Table 2: Compound Library Applications of the 1-Benzyl-4-piperidone Scaffold

| Scaffold | Reaction Type | Resulting Library | Therapeutic Area of Interest |

|---|---|---|---|

| 1-Benzyl-4-piperidone | Ugi Reaction (Multicomponent) | Library of bis-amide derivatives | Antiviral (e.g., influenza inhibitors). |

| 1-Benzyl-4-piperidone | Condensation with indoles | 3-(1,2,3,6-tetrahydropyridin-4-yl)indoles | CNS disorders (Dopamine and Serotonin receptor ligands). mdpi.com |

| 1-Benzyl-4-piperidone | Buchwald-Hartwig Amination | N-Aryl-4-aminopiperidines | Various, including kinase inhibitors. |

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-3-methoxypiperidin-4-one, and what parameters influence reaction efficiency?

A common approach involves modifying piperidine derivatives via hydrolysis or decarboxylation of ester precursors. For example, 1-benzyl-4-piperidone analogs are synthesized via ester hydrolysis under controlled conditions . Key parameters include:

- Temperature : Optimal ranges (e.g., 80–100°C) to avoid side reactions.

- Catalysts : Acidic/basic catalysts (e.g., HCl or NaOH) to accelerate hydrolysis.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability. Computational tools like REAXYS can predict feasible routes and optimize yields .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry.

- X-ray crystallography : SHELX software (SHELXS/SHELXL) resolves crystal structures, even with twinned or low-resolution data. Anisotropic displacement ellipsoids from ORTEP validate molecular geometry .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation pathways.

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .

- First aid : Flush eyes with water for 10–15 minutes; wash skin with soap and water for 15 minutes. Seek medical attention if irritation persists .

- Storage : Keep in sealed containers under inert gas (e.g., N₂) in cool, ventilated areas .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement of this compound derivatives be resolved?

- Data integration : Use SHELXL to apply restraints (e.g., bond lengths/angles) for low-resolution datasets. Validate against high-resolution synchrotron data .

- Software pipelines : WinGX combines SHELX with external tools (e.g., SIR) for multi-method validation, reducing bias from historical refinement practices .

- Twinned data : SHELXD’s dual-space algorithm improves phase solutions for challenging crystals .

Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?

- Database mining : REAXYS and BKMS_METABOLIC identify analogous reactions, prioritizing routes with high "plausibility scores" (>0.01 threshold) .

- Template relevance : Machine learning models assess precursor compatibility, minimizing side products.

- Quantum mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) model transition states for methoxy-group reactivity .

Q. How should researchers address contradictions in synthetic yield data across literature sources?

- Experimental replication : Standardize conditions (solvent purity, catalyst batch) to isolate variables.

- Statistical analysis : Apply ANOVA to compare yields under varying temperatures/catalysts.

- Mechanistic studies : Use in-situ IR or LC-MS to track intermediate formation, identifying bottlenecks (e.g., byproduct accumulation) .

Q. What methods optimize the stability of this compound in long-term storage?

- Degradation analysis : Monitor via accelerated stability studies (40°C/75% RH) with HPLC to detect hydrolysis or oxidation .

- Additives : Antioxidants (e.g., BHT) or desiccants (silica gel) in storage containers mitigate degradation.

- Cryopreservation : Store at –20°C under argon for oxygen-sensitive batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.